(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
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Overview
Description
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine is a chiral amine compound featuring a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Propan-1-amine Group: This step often involves the use of chiral amine precursors to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzofuran ring.
Substitution: Substitution reactions can introduce different substituents onto the benzofuran ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.
Scientific Research Applications
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine: A structurally similar compound with a shorter alkyl chain.
Uniqueness
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine is unique due to its specific stereochemistry and the presence of the benzofuran ring, which can impart distinct biological and chemical properties.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1 |
InChI Key |
MOIICEVLYHDWRJ-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C1=CC2=C(C=C1)OCC2)N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCC2)N |
Origin of Product |
United States |
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